REACTION_CXSMILES
|
C([O:3][C:4]1(OCC)[C:7](OCC)([O:8][CH2:9][CH3:10])[CH2:6][C:5]1=[O:14])C.Cl>>[CH2:9]([O:8][C:7]1[C:4](=[O:3])[C:5](=[O:14])[CH:6]=1)[CH3:10]
|
Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(C(CC1(OCC)OCC)=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction solution is then extracted for 20 hours continuously with diethyl ether
|
Duration
|
20 h
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic extracts are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals of 1-hydroxycyclobutene-3,4-dione
|
Type
|
FILTRATION
|
Details
|
are filtered off sharply
|
Type
|
DISTILLATION
|
Details
|
the liquid residue is distilled at 110° C/0.1 Torr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.65 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |